molecular formula C19H17NO4 B1674251 5-Hydroxy-7-morpholin-4-yl-2-phenyl-chromen-4-one CAS No. 404011-02-5

5-Hydroxy-7-morpholin-4-yl-2-phenyl-chromen-4-one

Cat. No. B1674251
M. Wt: 323.3 g/mol
InChI Key: QLCYMYHLQRGYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IC87361 is a potent and specific inhibitor of DNA-PK.

properties

CAS RN

404011-02-5

Product Name

5-Hydroxy-7-morpholin-4-yl-2-phenyl-chromen-4-one

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

5-hydroxy-7-morpholin-4-yl-2-phenylchromen-4-one

InChI

InChI=1S/C19H17NO4/c21-15-10-14(20-6-8-23-9-7-20)11-18-19(15)16(22)12-17(24-18)13-4-2-1-3-5-13/h1-5,10-12,21H,6-9H2

InChI Key

QLCYMYHLQRGYAZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Canonical SMILES

C1COCCN1C2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=CC=C4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

5-Hydroxy-7-morpholin-4-yl-2-phenyl-chromen-4-one
IC87361

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of trifluoromethanesulfonic acid 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl ester (200 mg, 0.518 mmol), morpholine (0.05 mL, 0.622 mmol), tris(dibenzylideneacetone)dipalladium(0) (9.4 mg, 0.010 mmol), racemic-2,2′bis(diphenylphosphino)-1,1′-binapthyl (19 mg, 0.030 mmol), and cesium carbonate (236 mg, 0.725 mmol) in toluene (5 mL) was heated to reflux for 24 h. The mixture was allowed to cool to room temperature, filtered through a ¾″ silica gel (60 Å) plug, then the plug was washed with EtOAc (40 mL). The resulting solution was concentrated under vacuum and purified via Biotage chromatography with gradient elution from 15% EtOAc/hexanes to 50% EtOAc/hexanes to yield 37 mg (22%) of 5-hydroxy-7-morpholin-4-yl-2-phenyl-chromen-4-one. See, A. Echavarren et al., J. Am. Chem. Soc., 109, pp. 5478–5486 (1987). Rf=0.12 (25% EtOAc/hexanes).
Name
trifluoromethanesulfonic acid 5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step One
Quantity
19 mg
Type
reactant
Reaction Step One
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
9.4 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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